![molecular formula C16H14N6O B2508122 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide CAS No. 2034324-43-9](/img/structure/B2508122.png)

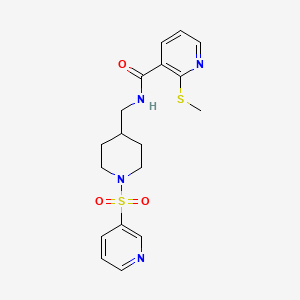

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide" is a derivative of triazolopyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. Although the specific compound is not directly described in the provided papers, similar compounds with triazolopyrimidine cores have been synthesized and studied for their properties and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives typically involves cyclization reactions and the formation of N-N bonds. For instance, 1,2,4-triazolo[1,5-a]pyridines, which share a similar triazolopyrimidine core, can be synthesized from N-(pyridin-2-yl)benzimidamides through a metal-free oxidative N-N bond formation mediated by phenyliodine bis(trifluoroacetate) . This method features short reaction times and high yields, which could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine ring. In the case of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, the crystal structure reveals that molecules form inversion dimers through N—H⋯N hydrogen bonds and are further organized into layers by π-stacking interactions . These structural features are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can participate in various chemical reactions, including cyclization and hydrogen bonding. The synthesis process often involves the formation of N-N bonds, which is a key step in constructing the triazolopyrimidine core. The reactivity of these compounds can be influenced by substituents on the triazolopyrimidine ring, as well as by the presence of other functional groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. For example, the crystal structure can affect the solubility and stability of the compound. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using density functional theory (DFT) and provide insight into the reactivity and potential biological activity of the compound . Additionally, molecular electrostatic potential (MEP) surface maps can be used to predict sites of chemical reactivity and intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been explored through condensation reactions, showcasing the versatility of these compounds in organic synthesis. Spectroscopic techniques and crystallography have been employed for structural characterization, providing a foundation for further chemical manipulation and study of these molecules (Lahmidi et al., 2019).

Biological Activities

Antibacterial Activity : Research has demonstrated the antibacterial efficacy of triazolo[1,5-a]pyrimidine derivatives against both Gram-positive and Gram-negative bacterial strains, indicating their potential as novel antibacterial agents. This highlights the significance of these compounds in addressing the ongoing challenge of bacterial resistance (Lahmidi et al., 2019).

Anticancer Agents : Compounds synthesized from triazolo[1,5-a]pyrimidine derivatives have shown promising results in anticancer activity screenings, suggesting their utility in developing new therapeutic agents targeting various cancer types. This aligns with the ongoing search for more effective and less toxic cancer treatments (Abdelhamid et al., 2016).

Antimicrobial and Antitumor Activities : The synthesis of new derivatives has also been directed towards evaluating their antimicrobial and antitumor potentials, contributing to the pool of compounds that could be optimized for medical applications. These studies provide a base for further exploration into the therapeutic capabilities of triazolo[1,5-a]pyrimidine-based compounds (Said et al., 2004).

Wirkmechanismus

Target of Action

The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a decrease in the phosphorylation levels of key components for cell proliferation . The compound’s interaction with CDK2 leads to significant alterations in cell cycle progression .

Biochemical Pathways

The compound affects the ERK signaling pathway , resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . The ERK pathway is involved in regulating cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . It induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins . This leads to the inhibition of the growth and colony formation of cancer cells .

Safety and Hazards

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide” belongs, continues to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring their biological activities and developing more effective synthetic methods .

Eigenschaften

IUPAC Name |

4-cyano-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c17-8-12-3-5-14(6-4-12)15(23)18-7-1-2-13-9-19-16-20-11-21-22(16)10-13/h3-6,9-11H,1-2,7H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRQLCFFXCPNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)

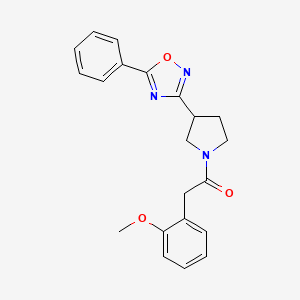

![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)

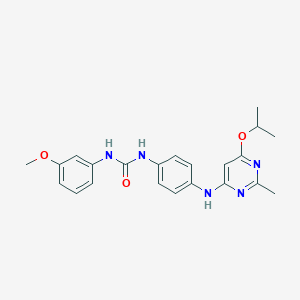

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)

![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)

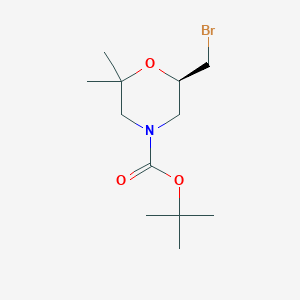

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)

![N-(4-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2508060.png)